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Compound of Interest

Compound Name: 4-Methyl-2,5-diphenylpyridine

Cat. No.: B172307

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR)
and synthetic considerations for the heterocyclic compound 4-Methyl-2,5-diphenylpyridine.
This pyridine derivative serves as a valuable intermediate in various fields, including
pharmaceutical synthesis and materials science.[1][2] Due to the proprietary nature of
spectroscopic data for this specific molecule, this document presents a generalized
experimental framework and data interpretation guide based on established principles of
organic chemistry and spectroscopy.

Molecular Structure and Properties
o |[UPAC Name: 4-Methyl-2,5-diphenylpyridine[3]

e Molecular Formula: CisH1sN[1][3]
e Molecular Weight: 245.32 g/mol [1][2]
e CAS Number: 156021-08-8[1][2]

The structure, featuring a central pyridine ring substituted with two phenyl groups and a methyl
group, imparts significant thermal and chemical stability.[1]

Spectroscopic Data Summary
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While specific experimental spectra for 4-Methyl-2,5-diphenylpyridine are not publicly
available, the following tables outline the expected chemical shifts and absorption frequencies
based on the compound's structure. These predicted values are essential for the identification
and characterization of the molecule upon synthesis.

Table 1: Predicted *H NMR Spectroscopic Data

Protons Chemical Shift (6, ppm) Multiplicity
Methyl (CHs) ~2.3-25 Singlet (s)
Pyridine (H-3, H-6) ~7.0-8.5 Doublet/Singlet
Phenyl (Ar-H) ~7.2-7.8 Multiplet (m)
Table 2: Predicted 3C NMR Spectroscopic Data
Carbon Chemical Shift (6, ppm)
Methyl (CHs) ~20-25
Pyridine (C-3, C-6) ~120 - 150
Pyridine (C-2, C-4, C-5) ~130 - 160
Phenyl (Ar-C) ~125 - 140
Table 3: Predicted IR Absorption Data
Functional Group Wavenumber (cm~?) Intensity
C-H (Aromatic) 3000 - 3100 Medium
C-H (Alkyl) 2850 - 3000 Medium
C=C (Aromatic) 1400 - 1600 Medium-Strong
C=N (Pyridine) 1550 - 1650 Medium-Strong
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Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic

analysis of pyridine derivatives like 4-Methyl-2,5-diphenylpyridine.

Synthesis: Hantzsch Pyridine Synthesis (lllustrative)

A common method for synthesizing substituted pyridines is the Hantzsch synthesis. A

generalized procedure is as follows:

Reaction Setup: A mixture of a -ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g.,
benzaldehyde), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent
(e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux
condenser.

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress
of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room
temperature, and the solvent is removed under reduced pressure. The crude product is then
purified using an appropriate technique, such as recrystallization or column chromatography,
to yield the desired dihydropyridine intermediate.

Aromatization: The isolated dihydropyridine is then oxidized to the corresponding pyridine.
This can be achieved using an oxidizing agent such as nitric acid or by air oxidation.

Final Purification: The final pyridine product is purified by recrystallization or column
chromatography to yield the pure 4-Methyl-2,5-diphenylpyridine.

Spectroscopic Analysis

Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in an NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard (O ppm).

Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 300 or 500 MHz).
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o For *H NMR, standard acquisition parameters include a spectral width of approximately
10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a
relaxation delay of 1-2 seconds.

o For 3C NMR, a wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is
typically required due to the lower natural abundance of the 13C isotope.

o Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier
transform, followed by phase and baseline corrections. The chemical shifts are referenced to
the internal standard (TMS).

e Sample Preparation: A small amount of the solid sample is mixed with dry potassium
bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded
using an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) is recorded and
subtracted from the sample spectrum.

o Data Analysis: The positions and intensities of the absorption bands are analyzed to identify
the functional groups present in the molecule.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of
a chemical compound and the logical relationship of the spectroscopic data to the molecular
structure.
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General Synthesis and Characterization Workflow
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Caption: General workflow for the synthesis and characterization of a chemical compound.
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Spectroscopic Data to Structure Correlation

4-Methyl-2,5-diphenylpyridine
(C18H15N)

Predicts Predicts Predicts
NMR #pectroscopy ‘R Spectroscopy
A4
1H NMR 13C NMR IR Spectrum
(Proton Environment) (Carbon Skeleton) (Functional Groups)
Confirms Confirms Confirms

\j y

)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. srinichem.com [srinichem.com]

2. 4-Methyl-2,5-diphenylpyridine [myskinrecipes.com]

3. 4-Methyl-2,5-diphenylpyridine | C18H15N | CID 14924986 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Methyl-2,5-
diphenylpyridine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b172307?utm_src=pdf-body-img
https://www.benchchem.com/product/b172307?utm_src=pdf-custom-synthesis
https://www.srinichem.com/exploring-the-properties-and-applications-of-4-methyl-25-diphenylpyridine-cas-no-156021-08-8/
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/69824--4-methyl-25-diphenylpyridine.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methyl-2_5-diphenylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methyl-2_5-diphenylpyridine
https://www.benchchem.com/product/b172307#spectroscopic-data-nmr-ir-for-4-methyl-2-5-diphenylpyridine
https://www.benchchem.com/product/b172307#spectroscopic-data-nmr-ir-for-4-methyl-2-5-diphenylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b172307#spectroscopic-data-nmr-ir-for-4-methyl-2-5-
diphenylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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